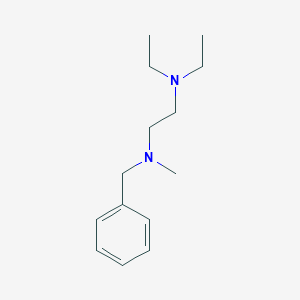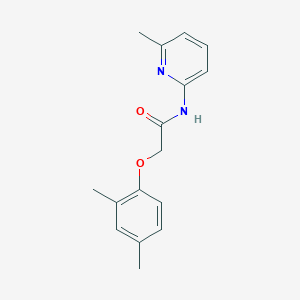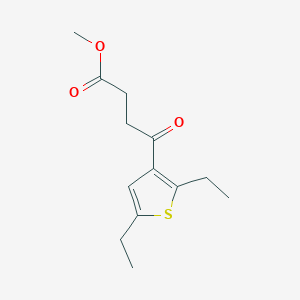![molecular formula C14H12ClF3NO2P B5691985 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5691985.png)
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation. In
Aplicaciones Científicas De Investigación
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate has been used in a range of scientific research applications. It has been found to be a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a key role in cholesterol metabolism. This compound has also been shown to have antitumor activity, and it has been investigated as a potential treatment for cancer. Additionally, 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate has been studied for its potential use as a tool in chemical biology research.
Mecanismo De Acción
The mechanism of action of 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate involves its inhibition of ACAT. This enzyme plays a key role in the synthesis of cholesterol esters, which are important components of lipoproteins. By inhibiting ACAT, 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate reduces the amount of cholesterol esters in cells, which can have a range of effects on cellular metabolism and function.
Biochemical and Physiological Effects
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate has been found to have a range of biochemical and physiological effects. Its inhibition of ACAT can lead to reduced levels of cholesterol esters in cells, which can affect cellular signaling pathways and lipid metabolism. Additionally, this compound has been shown to have antitumor activity, which may be related to its effects on cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate has several advantages for use in lab experiments. It is a potent inhibitor of ACAT, which makes it a useful tool for investigating the role of this enzyme in cellular metabolism. Additionally, this compound has been shown to have antitumor activity, which may make it a useful tool for investigating the mechanisms of cancer cell growth and proliferation. However, there are also limitations to the use of this compound in lab experiments. Its effects on cellular metabolism can be complex and may vary depending on the cell type and experimental conditions. Additionally, this compound has not been extensively studied in vivo, so its effects in whole organisms are not well understood.
Direcciones Futuras
There are many potential future directions for research on 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate. One area of interest is the development of more potent and selective inhibitors of ACAT. Additionally, this compound could be further investigated as a potential treatment for cancer or other diseases. Finally, more research is needed to understand the complex effects of this compound on cellular metabolism and signaling pathways.
Métodos De Síntesis
The synthesis of 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate involves the reaction of 4-chlorophenyl N-(methylcarbamoyl) chloride with 3-(trifluoromethyl)aniline in the presence of triethylamine. The resulting intermediate is then reacted with triphenylphosphine to yield the final product. This synthesis method has been optimized to produce high yields of pure product, and it has been used in many scientific studies.
Propiedades
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3NO2P/c1-22(20,21-13-7-5-11(15)6-8-13)19-12-4-2-3-10(9-12)14(16,17)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKCAKDLUAVPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5691902.png)
![2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5691910.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5691919.png)
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)
![2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691922.png)

![1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5691950.png)


![N-{2-[4-(hydroxymethyl)-1-piperidinyl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5691961.png)
![N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5691981.png)
![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5691992.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691995.png)